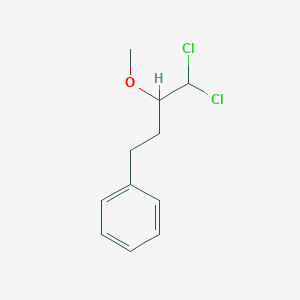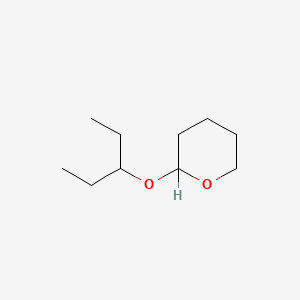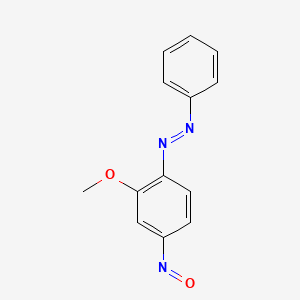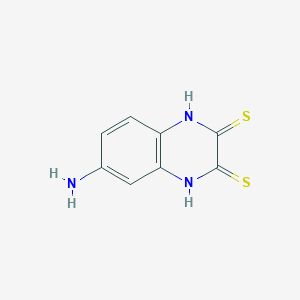phosphane CAS No. 82195-33-3](/img/structure/B14416070.png)
[4-(Dimethylphosphanyl)butyl](diphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylphosphanyl)butylphosphane is an organophosphorus compound that features two phosphane groups attached to a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylphosphanyl)butylphosphane typically involves the reaction of 4-chlorobutylphosphane with dimethylphosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as sodium hydride. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-(Dimethylphosphanyl)butylphosphane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylphosphanyl)butylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphane groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(Dimethylphosphanyl)butylphosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in processes such as hydroformylation and hydrogenation.
Biology
In biological research, this compound is explored for its potential in drug delivery systems. Its unique structure allows for the attachment of various bioactive molecules, facilitating targeted delivery and controlled release.
Medicine
In medicine, 4-(Dimethylphosphanyl)butylphosphane is investigated for its potential use in radiopharmaceuticals. The compound’s ability to chelate metal ions makes it suitable for imaging and therapeutic applications.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its role in the formation of metal-organic frameworks (MOFs) and other porous materials is of particular interest for applications in gas storage and separation.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylphosphanyl)butylphosphane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another widely used phosphane ligand, but with three phenyl groups instead of a butyl chain.
Tris(dimethylphosphanyl)methane: Features three dimethylphosphane groups attached to a central carbon atom.
Uniqueness
4-(Dimethylphosphanyl)butylphosphane is unique due to its combination of a butyl chain and dimethylphosphane groups, providing a balance between flexibility and steric hindrance. This unique structure allows for specific interactions with metal centers, making it a versatile ligand in various catalytic applications.
Propiedades
Número CAS |
82195-33-3 |
|---|---|
Fórmula molecular |
C18H24P2 |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
4-dimethylphosphanylbutyl(diphenyl)phosphane |
InChI |
InChI=1S/C18H24P2/c1-19(2)15-9-10-16-20(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14H,9-10,15-16H2,1-2H3 |
Clave InChI |
ZHHWQCCLLHCQNG-UHFFFAOYSA-N |
SMILES canónico |
CP(C)CCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


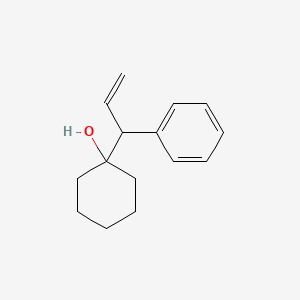
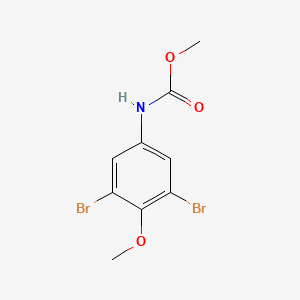


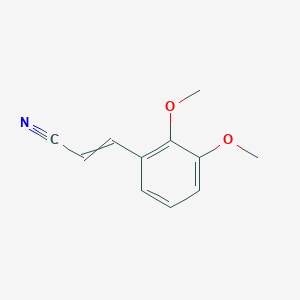
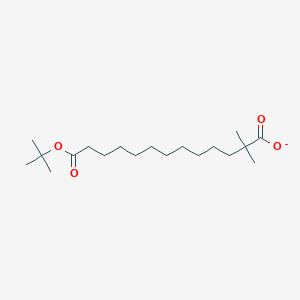

![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)
![N-[2-(Benzyloxy)benzoyl]-D-threonine](/img/structure/B14416020.png)
